3-Bromo-2-(butan-2-yloxy)aniline
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Overview
Description
3-Bromo-2-(butan-2-yloxy)aniline is an organic compound that belongs to the class of anilines It features a bromine atom at the third position and a butan-2-yloxy group at the second position on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(butan-2-yloxy)aniline typically involves the following steps:
Purification: The reaction mixture is then purified using techniques like recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(butan-2-yloxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce different functionalized derivatives .
Scientific Research Applications
3-Bromo-2-(butan-2-yloxy)aniline has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(butan-2-yloxy)aniline involves its interaction with molecular targets and pathways. The bromine atom and butan-2-yloxy group can influence the compound’s reactivity and binding affinity to various biological targets . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromoaniline: Lacks the butan-2-yloxy group, making it less versatile in certain reactions.
2-(Butan-2-yloxy)aniline:
Uniqueness
3-Bromo-2-(butan-2-yloxy)aniline is unique due to the presence of both the bromine atom and the butan-2-yloxy group, which confer distinct chemical properties and reactivity. This combination allows for a wider range of chemical transformations and applications compared to its similar compounds .
Properties
Molecular Formula |
C10H14BrNO |
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Molecular Weight |
244.13 g/mol |
IUPAC Name |
3-bromo-2-butan-2-yloxyaniline |
InChI |
InChI=1S/C10H14BrNO/c1-3-7(2)13-10-8(11)5-4-6-9(10)12/h4-7H,3,12H2,1-2H3 |
InChI Key |
HLSAVPVOPZLQTG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=C(C=CC=C1Br)N |
Origin of Product |
United States |
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